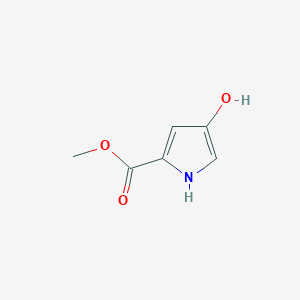
methyl 4-hydroxy-1H-pyrrole-2-carboxylate
Description
“Methyl 4-hydroxy-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “methyl 4-hydroxy-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of “methyl 4-hydroxy-1H-pyrrole-2-carboxylate” consists of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. Attached to this ring is a carboxylate group (COO-) and a hydroxy group (OH) .Chemical Reactions Analysis
Pyrrole compounds, including “methyl 4-hydroxy-1H-pyrrole-2-carboxylate”, can undergo a variety of chemical reactions. These include N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride , Michael addition with electrophilic olefins , and condensation with carboxylic acids .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1H-pyrrole-2-carboxylate” has a molecular weight of 141.12 . Its boiling point is predicted to be 353.5±22.0 °C, and its density is predicted to be 1.355±0.06 g/cm3 . The compound’s pKa is predicted to be 9.94±0.10 .Future Directions
Pyrrole and its derivatives, including “methyl 4-hydroxy-1H-pyrrole-2-carboxylate”, have diverse therapeutic applications and are considered potential sources of biologically active compounds . Due to the diversity of these compounds in the therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the therapeutic applications of these compounds .
properties
IUPAC Name |
methyl 4-hydroxy-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6(9)5-2-4(8)3-7-5/h2-3,7-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHOSGJLUMHDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-hydroxy-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride](/img/structure/B3333216.png)
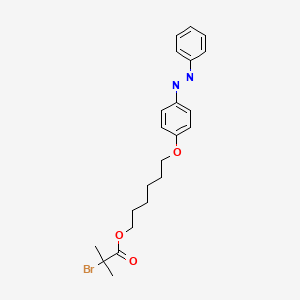
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)


![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide](/img/structure/B3333238.png)
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3333240.png)
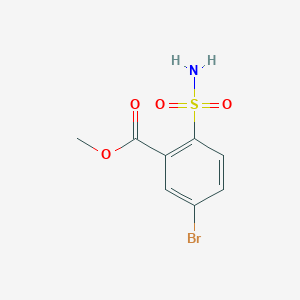
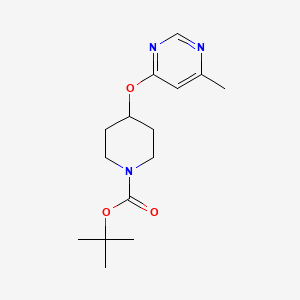

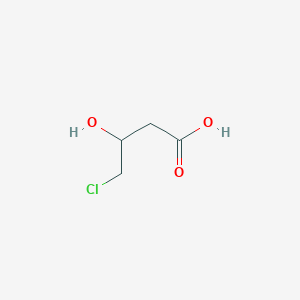
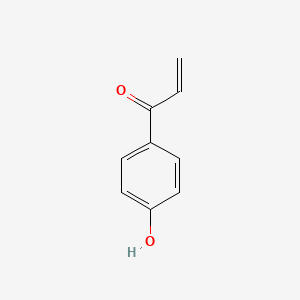

![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)